molecular formula C10H17ClF3N B13535412 N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B13535412
M. Wt: 243.70 g/mol
InChI Key: IMONFSQLUZAHBS-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)bicyclo[222]octan-1-amine hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    N-methylation: The amine group is methylated using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the hydrochloride salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The bicyclic structure provides rigidity, which can influence binding affinity to receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine
  • **Bicyclo[2.2.2]octan-1-amine hydrochloride
  • **N-methylbicyclo[2.2.2]octan-1-amine

Uniqueness

N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The combination of the bicyclic structure and the trifluoromethyl group makes this compound particularly interesting for research in drug development and receptor binding studies.

Properties

Molecular Formula

C10H17ClF3N

Molecular Weight

243.70 g/mol

IUPAC Name

N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine;hydrochloride

InChI

InChI=1S/C10H16F3N.ClH/c1-14-9-5-2-8(3-6-9,4-7-9)10(11,12)13;/h14H,2-7H2,1H3;1H

InChI Key

IMONFSQLUZAHBS-UHFFFAOYSA-N

Canonical SMILES

CNC12CCC(CC1)(CC2)C(F)(F)F.Cl

Origin of Product

United States

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